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Abstract

End-Binding Protein 1 (EB1) is a highly conserved microtubule-associated protein (MAP) that
plays a pivotal role in regulating microtubule dynamics, a process fundamental to cell division,
polarity, and migration. First identified in 1995 as an interacting partner of the Adenomatous
Polyposis Coli (APC) tumor suppressor protein, EB1 is now recognized as the core component
of the microtubule plus-end tracking protein (+TIP) network.[1][2] This technical guide provides
an in-depth overview of the discovery and initial characterization of EB1, detailing the key
experiments, presenting quantitative data, and outlining the methodologies that were
instrumental in elucidating its primary functions.

The Discovery of EB1: An Interaction with the APC
Tumor Suppressor

Human EB1 was first identified through a yeast two-hybrid screen designed to find proteins that
interact with the C-terminus of the APC tumor suppressor protein.[1][3][4][5] The loss of the C-
terminal region of APC is a frequent event in both sporadic and familial colorectal cancers,
suggesting that the disruption of its protein interactions is a key step in tumorigenesis.[6][7][8]
[9] This screen revealed a novel 35-kD protein, subsequently named EB1 (APC-End Binding
protein 1), which demonstrated a specific interaction with the C-terminal domain of APC.[3][6]
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Experimental Protocol: Yeast Two-Hybrid Screen

The yeast two-hybrid system is a molecular biology technique used to detect protein-protein
interactions. The protocol for the discovery of the EB1-APC interaction is outlined below.

Objective: To identify proteins that interact with the C-terminus of the human APC protein.
Methodology:
e Bait and Prey Construction:

o Bait: The DNA sequence encoding the C-terminal region of the human APC protein was
cloned into a "bait" vector (e.g., pGBT9). This vector contains a DNA-binding domain
(DBD) from a transcription factor (e.g., GAL4). The resulting fusion protein consists of the
APC C-terminus linked to the GAL4-DBD.

o Prey: Ahuman cDNA library was cloned into a "prey" vector (e.g., pGAD10). This vector
contains the activation domain (AD) of the same transcription factor (e.g., GAL4-AD). This
creates a library of fusion proteins, each with a different human protein fused to the GAL4-
AD.

e Yeast Transformation: A strain of Saccharomyces cerevisiae engineered with reporter genes
(e.g., HIS3, LacZ) under the control of a GAL4-responsive promoter was co-transformed with
the bait plasmid and the prey library plasmids.

e Selection and Screening:

o Transformed yeast cells were plated on selective media lacking specific nutrients (e.g.,
histidine). Only yeast cells where the bait and prey proteins interact can reconstitute a
functional GAL4 transcription factor, leading to the expression of the HIS3 reporter gene
and allowing growth on histidine-deficient media.

o A secondary screen, such as a 3-galactosidase (LacZ) filter lift assay, was performed to
confirm the interaction. Positive colonies turn blue in the presence of X-gal.

« ldentification of the Interacting Protein: The prey plasmids from the positive yeast colonies
were isolated, and the cDNA inserts were sequenced. This sequencing identified the novel
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protein, EB1.
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Caption: Workflow of the Yeast Two-Hybrid Screen for EB1 Discovery.

Initial Characterization of EB1

Following its discovery, initial studies focused on characterizing the basic properties of EB1,
including its structure, subcellular localization, and its association with the microtubule
cytoskeleton.

Molecular Structure and Homologs

Human EB1 is a protein of approximately 30-35 kDa.[2][3] It is @ member of a highly conserved
protein family with homologs found in a wide range of eukaryotes, from yeast to humans.[3][6]

e Saccharomyces cerevisiae(Budding Yeast): The homolog is Bim1p.[3][6][10]
e Schizosaccharomyces pombe(Fission Yeast): The homolog is Mal3.[6]
Structurally, EB1 proteins are characterized by two main domains:

e N-terminal Calponin Homology (CH) domain: This domain is responsible for binding to
microtubules.[1][2][11]

o C-terminal Coiled-coil domain: This region mediates the homodimerization of EB1 and
contains an EB1-like C-terminal motif that serves as a binding site for other +TIPs.[1][7][8]
[11]

Subcellular Localization: A Microtubule Plus-End
Tracking Protein (+TIP)

Immunofluorescence studies were critical in revealing the subcellular localization of EB1.
These experiments showed that EB1 is intimately associated with the microtubule cytoskeleton
throughout the cell cycle.[12]

e Interphase: EBL1 is found along the length of microtubules but is most concentrated at their
distal tips (the plus ends).[3][12]

» Mitosis: During cell division, EB1 localizes to the centrosomes, the mitotic spindle, and the
midbody microtubules during cytokinesis.[3][12]
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This distinct "comet-like" localization at the growing ends of microtubules established EB1 as a

core member of the +TIPs, proteins that dynamically associate with microtubule plus ends.[1]
[13]

Experimental Protocol: Immunofluorescence

Objective: To determine the subcellular localization of EB1 in mammalian cells.

Methodology:

Cell Culture and Fixation:

o Mammalian cells (e.g., COS-7 or HCT116) are grown on glass coverslips.

o Cells are fixed to preserve their structure. A common method is fixation with ice-cold
methanol for 10 minutes, which also permeabilizes the cells.

Blocking: The fixed cells are incubated in a blocking buffer (e.g., PBS with 2% Bovine Serum
Albumin and 0.05% Tween 20) for 30-60 minutes to prevent non-specific antibody binding.

Primary Antibody Incubation: Cells are incubated with a primary antibody specific to EB1
(e.g., a mouse anti-EB1 monoclonal antibody) diluted in blocking buffer for 1 hour at room
temperature.

Washing: The coverslips are washed three times with a wash buffer (e.g., PBS with 0.05%
Tween 20) to remove unbound primary antibody.

Secondary Antibody Incubation: Cells are incubated with a fluorescently-labeled secondary
antibody that recognizes the primary antibody (e.g., an Alexa Fluor 488-conjugated goat anti-
mouse antibody) for 1 hour at room temperature, protected from light. For co-localization, an
antibody against tubulin (e.g., rat anti-tubulin) can be included, followed by an appropriate
secondary antibody (e.g., Alexa Fluor 568-conjugated goat anti-rat).

Mounting and Imaging: After final washes, the coverslips are mounted onto microscope
slides using an anti-fade mounting medium. The cells are then visualized using a
fluorescence or confocal microscope.
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EB1's Core Interactions and Function

Initial characterization quickly established that EB1's function is intrinsically linked to its protein-
protein interactions at the microtubule plus end.

The EB1-APC Interaction

The interaction with APC, which led to EB1's discovery, was confirmed in vivo using co-
immunoprecipitation.[9] It was determined that EB1 binds to the C-terminal 170 amino acids of
APC.[14] This interaction is crucial for targeting APC to the tips of microtubules.[6][14] The
abrogation of this interaction due to APC truncation in colon cancer is thought to contribute to
chromosome instability.[7][8]

Interaction with the Dynactin Complex

EB1 was also found to interact with components of the dynactin complex, specifically with
p150Glued.[3][9][15] The dynactin complex is an activator of the dynein motor protein, which is
involved in intracellular transport and spindle positioning. This interaction suggests a role for
EB1 in linking microtubule ends to motor protein complexes.

Experimental Protocol: Co-Immunoprecipitation (Co-IP)

Objective: To confirm the in vivo interaction between EB1 and APC.
Methodology:

e Cell Lysis:

o

Harvest cultured cells (e.g., HCT116) and wash with ice-cold PBS.

o Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer or a buffer containing 50
mM HEPES, 150 mM NaCl, 1 mM EDTA, and 0.1% Tween20) supplemented with a
protease inhibitor cocktail.[16]

o Incubate the lysate on ice for 15-30 minutes.

o Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C to pellet cell
debris.
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» Pre-clearing (Optional): To reduce non-specific binding, incubate the supernatant with
Protein A/G beads for 1 hour at 4°C. Pellet the beads and collect the supernatant.

e Immunoprecipitation:

o Add a specific antibody against the "bait" protein (e.g., anti-APC antibody) to the cleared
cell lysate. As a negative control, use a non-specific IgG antibody of the same isotype.

o Incubate the lysate-antibody mixture for 2-4 hours or overnight at 4°C with gentle rotation.

e Immune Complex Capture: Add fresh Protein A/G beads to the mixture and incubate for an
additional 1-2 hours at 4°C to capture the antibody-antigen complexes.

e Washing:
o Pellet the beads by gentle centrifugation (e.g., 1,000 x g for 1 minute).

o Discard the supernatant and wash the beads 3-5 times with ice-cold lysis buffer to remove
non-specifically bound proteins.

e Elution and Analysis:

o Elute the bound proteins from the beads by resuspending them in SDS-PAGE sample
buffer and boiling for 5-10 minutes.

o Separate the eluted proteins by SDS-PAGE.

o Perform a Western blot using an antibody against the suspected interacting "prey" protein
(e.g., anti-EB1 antibody) to detect its presence in the immunoprecipitated complex.

Interaction and Localization Diagrams
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Caption: EB1 acts as a core hub at the microtubule plus end.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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